molecular formula C10H10BrF3O2 B8128741 2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene

2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene

Cat. No.: B8128741
M. Wt: 299.08 g/mol
InChI Key: VQHWWGHWXQVVFP-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene is an organic compound with a complex structure that includes bromine, methoxy-ethoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene typically involves the bromination of a suitable precursor compound. One common method is the bromination of 1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the preparation of the precursor compound, followed by bromination under optimized conditions to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy-ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed for reduction.

Major Products Formed

    Substitution Reactions: The major products are the corresponding substituted benzene derivatives.

    Oxidation Reactions: The major products are aldehydes or carboxylic acids.

    Reduction Reactions: The major products are difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: It is explored for its potential as a building block in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with biological molecules. The methoxy-ethoxy group enhances its solubility and facilitates its transport across cell membranes. The compound can modulate enzyme activity, inhibit protein-protein interactions, and alter cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-methoxy-ethoxy)-benzene
  • 2-Bromo-1-(2-ethoxy-ethoxy)-4-trifluoromethyl-benzene
  • 2-Bromo-1-(2-methoxy-ethoxy)-4-chloromethyl-benzene

Uniqueness

2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in chemical synthesis compared to similar compounds without the trifluoromethyl group. Additionally, the combination of bromine and methoxy-ethoxy groups provides a balance of reactivity and solubility, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-bromo-1-(2-methoxyethoxy)-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2/c1-15-4-5-16-9-3-2-7(6-8(9)11)10(12,13)14/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHWWGHWXQVVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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